4-Methoxyglucobrassicin-d3
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Overview
Description
4-Methoxyglucobrassicin-d3 is an indolylmethylglucosinolic acid derivative, specifically a glucobrassicin bearing a methoxy substituent at position 4 on the indole ring . This compound is a type of glucosinolate, which are sulfur-containing compounds found in cruciferous vegetables like cabbages, broccoli, and Brussels sprouts . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin-d3 typically involves the modification of glucobrassicin. The methoxy group is introduced at the 4-position of the indole ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methoxylating agents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. it can be isolated from plants like Brassica napobrassica L. Mill, where it naturally occurs . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyglucobrassicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
4-Methoxyglucobrassicin-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyglucobrassicin-d3 involves its breakdown into bioactive compounds upon hydrolysis by the enzyme myrosinase. This breakdown leads to the formation of indole-3-carbinol and other products that exert various biological effects . The molecular targets and pathways involved include the modulation of detoxification enzymes, induction of apoptosis in cancer cells, and inhibition of inflammatory pathways .
Comparison with Similar Compounds
4-Methoxyglucobrassicin-d3 is unique among glucosinolates due to the presence of the methoxy group at the 4-position of the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the methoxy group.
1-Methoxyglucobrassicin (Neoglucobrassicin): A derivative with a methoxy group at the 1-position.
4-Hydroxyglucobrassicin: A derivative with a hydroxy group at the 4-position.
These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical properties and effects .
Properties
Molecular Formula |
C17H22N2O10S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-2-[4-(trideuteriomethoxy)-1H-indol-3-yl]ethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12+/t11-,14-,15+,16-,17+/m1/s1/i1D3 |
InChI Key |
IIAGSABLXRZUSE-LECPYKRPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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